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molecular formula C9H9BrO2 B6323008 3-Bromo-2,5-dimethylbenzoic acid CAS No. 1255209-34-7

3-Bromo-2,5-dimethylbenzoic acid

Cat. No. B6323008
M. Wt: 229.07 g/mol
InChI Key: DMAUZEQHLJPUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

To a solution of 3-bromo-2,5-dimethylbenzoic acid (3.5 g, 15 mmol) in anhydrous THF was added borane THF complex (1.0 M, 25 mL, 25 mmol) at 0° C., then the reaction was warmed to ambient temperature overnight. The reaction was quenched with MeOH and concentrated to afford (3-bromo-2,5-dimethylphenyl)methanol.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5](O)=[O:6]>C1COCC1>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH2:5][OH:6])[CH:8]=[C:9]([CH3:11])[CH:10]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=C(C1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1)C)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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